Methyl 3-amino-2-(4-fluorophenoxy)propanoate is a chemical compound characterized by its unique structure, which includes an amino group, a fluorophenyl moiety, and a methyl ester. This compound is of considerable interest in the fields of organic synthesis and medicinal chemistry due to its potential applications as a building block for more complex molecules and its biological activity.
The compound can be synthesized from readily available starting materials such as 4-fluorobenzyl bromide and methyl acrylate. Its molecular formula is , and it is often encountered in the form of hydrochloride salts to enhance stability and solubility in aqueous environments.
Methyl 3-amino-2-(4-fluorophenoxy)propanoate is classified as an organic compound, specifically a derivative of propanoic acid. It falls under the category of amino acid derivatives and is recognized for its potential pharmacological properties.
The synthesis of methyl 3-amino-2-(4-fluorophenoxy)propanoate typically involves several key steps:
The reaction typically occurs in aprotic solvents like dimethylformamide at elevated temperatures, ensuring high yields. Purification methods may include recrystallization or column chromatography to isolate the desired product.
Methyl 3-amino-2-(4-fluorophenoxy)propanoate has a distinct molecular structure characterized by:
The molecular weight of methyl 3-amino-2-(4-fluorophenoxy)propanoate is approximately , with a molecular weight of about 215.24 g/mol. The compound's structure can be represented using SMILES notation: CC(C(=O)OC)NCC1=CC=C(C=C1)F
.
Methyl 3-amino-2-(4-fluorophenoxy)propanoate can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for methyl 3-amino-2-(4-fluorophenoxy)propanoate involves interactions with biological targets such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the amino group can participate in hydrogen bonding, stabilizing the compound within the active site of target molecules.
Methyl 3-amino-2-(4-fluorophenoxy)propanoate typically exists as a white crystalline solid. Its solubility in water is enhanced when in hydrochloride form.
Key chemical properties include:
Methyl 3-amino-2-(4-fluorophenoxy)propanoate has several scientific uses:
This comprehensive analysis highlights the significance of methyl 3-amino-2-(4-fluorophenoxy)propanoate in various scientific fields, emphasizing its synthesis, reactivity, and applications.
CAS No.: 54986-75-3
CAS No.: 64885-97-8
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0